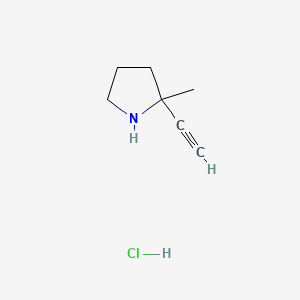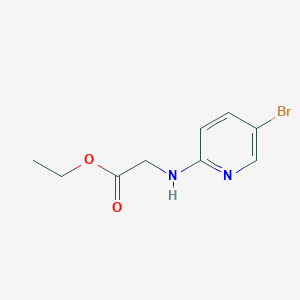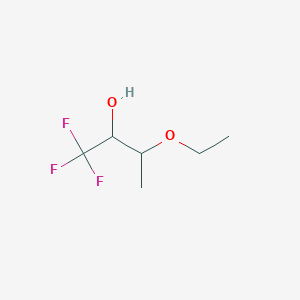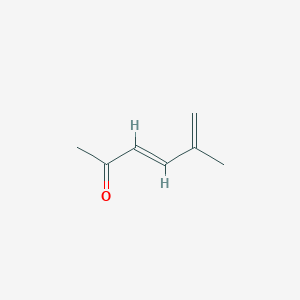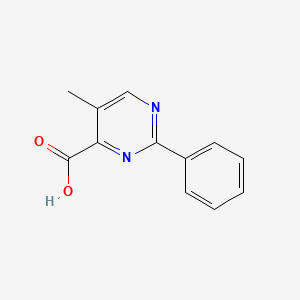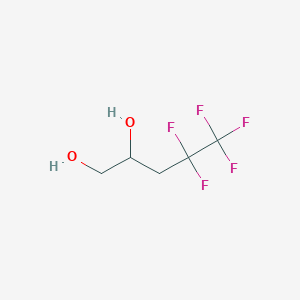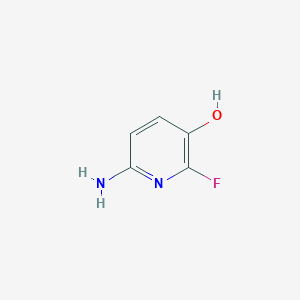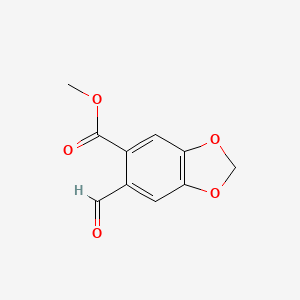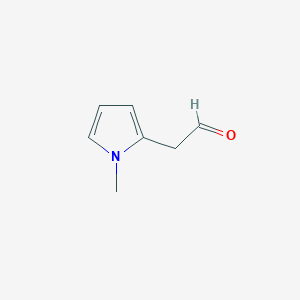
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid typically involves the reaction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with appropriate reagents. One common method involves the use of lithium aluminum hydride in tetrahydrofuran as a reducing agent . The reaction is carried out under an inert atmosphere at low temperatures, followed by quenching with water and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- Ethyl 3-ethylhexanoate
- 4-Isobutyldihydro-2H-pyran-2,6 (3H)-dione
Uniqueness
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its tetrahydropyran ring and ethyl substituent make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-(2-ethyloxan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-3-9-6-8(4-5-13-9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
VQAJFOCTHKJWFS-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CCO1)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)



